(2-Methylbenzyl)triphenylphosphonium bromide

Solid-State Characterization Phosphonium Salt Handling Thermal Properties

Conventional Wittig reagents often lack stereochemical control for substituted styrene synthesis. (2-Methylbenzyl)triphenylphosphonium bromide addresses this via its ortho-methyl substituent, which modulates ylide reactivity and E/Z selectivity. • Distinct E/Z stereoselectivity vs. unsubstituted benzyl analogs • LogP 2.49 for efficient phase-transfer catalysis • mp 265°C for ambient handling; also functions as mitochondrial targeting building block

Molecular Formula C26H24BrP
Molecular Weight 447.3 g/mol
CAS No. 1530-36-5
Cat. No. B048138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylbenzyl)triphenylphosphonium bromide
CAS1530-36-5
Synonyms[(2-Methylphenyl)methyl]triphenyl-phosphonium Bromide; _x000B_(o-Methylbenzyl)triphenyl-phosphonium Bromide;  [(2-Methylphenyl)methyl]triphenyl-phosphonium Bromide;  (o-Methylbenzyl)triphenylphosphonium bromide;  NSC 77140;  [(2-Methylphenyl)methyl]triphenylpho
Molecular FormulaC26H24BrP
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C26H24P.BrH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1;/p-1
InChIKeyXDCQNYYELACHOT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylbenzyl)triphenylphosphonium Bromide: Overview & Properties


(2-Methylbenzyl)triphenylphosphonium bromide (CAS 1530-36-5), also known as o-methylbenzyltriphenylphosphonium bromide, is a quaternary phosphonium salt characterized by a triphenylphosphonium cation and a 2-methylbenzyl moiety with a bromide counterion [1]. This compound is primarily employed as a Wittig reagent in the stereoselective synthesis of alkenes, and it also functions as a phase-transfer catalyst in biphasic organic transformations . The presence of the ortho-methyl substituent on the benzyl group introduces distinct steric and electronic effects that differentiate its reactivity profile from unsubstituted benzyl analogs [1].

Why Benzyltriphenylphosphonium Bromide Cannot Substitute


The interchange of benzyltriphenylphosphonium bromide (CAS 1449-46-3) for (2-methylbenzyl)triphenylphosphonium bromide is chemically inadvisable due to significant divergences in physicochemical properties that directly impact synthetic outcomes. The ortho-methyl substitution in the target compound reduces the melting point by approximately 30°C (from 295-298°C to 265°C) , indicative of altered crystal lattice energy and potentially different solubility and handling characteristics. Furthermore, the 2-methylbenzyl derivative exhibits a computed LogP of 2.49, suggesting modified lipophilicity compared to the parent benzyl analog . These differences arise from the ortho-methyl group's steric hindrance and electronic donation, which can modulate ylide formation kinetics and influence the E/Z stereoselectivity in Wittig reactions, as well as alter anion transfer efficiency in phase-transfer catalysis .

Key Differentiating Evidence from Structural Analogs


Melting Point Depression vs. Unsubstituted Analog

(2-Methylbenzyl)triphenylphosphonium bromide exhibits a melting point of 265°C , which is approximately 30°C lower than the melting point range of 295-298°C reported for the unsubstituted analog benzyltriphenylphosphonium bromide (CAS 1449-46-3) . This significant reduction in melting point is attributed to the disruption of crystal packing by the ortho-methyl substituent. Additionally, the corresponding chloride salt, (2-methylbenzyl)triphenylphosphonium chloride (CAS 63368-36-5), displays a higher melting point of 275-277°C , confirming that the counterion (bromide vs. chloride) further modulates thermal behavior.

Solid-State Characterization Phosphonium Salt Handling Thermal Properties

Lipophilicity Profile via Computed LogP

The target compound has a computed LogP value of 2.49310, as derived from its molecular structure . This value quantifies its lipophilicity and provides a baseline for predicting its behavior in biphasic reaction systems. The presence of the ortho-methyl group and bromide counterion influences this partition coefficient. While a direct experimental LogP for the unsubstituted benzyl analog is not readily available in the same dataset, the structural modification is known to alter lipophilicity, which is a critical parameter for phase-transfer catalysis efficiency. The compound's calculated polar surface area (PSA) is 13.59000 Ų , further defining its molecular descriptor profile.

Lipophilicity Partition Coefficient Phase-Transfer Efficiency

Bromide vs. Chloride Counterion Reactivity

The target compound is the bromide salt (CAS 1530-36-5), whereas its direct analog is the chloride salt (CAS 63368-36-5). The bromide counterion generally provides a better leaving group ability and may enhance the rate of ylide formation in Wittig reactions compared to the chloride salt. This is supported by the class-level understanding that phosphonium bromides often exhibit higher reactivity in SN2-type steps of ylide generation [1]. The melting point difference (265°C for bromide vs. 275-277°C for chloride ) also reflects altered solid-state properties.

Counterion Effect Nucleophilicity Wittig Ylide Formation

Microwave-Assisted Synthesis Efficiency

In a 2021 study on the microwave-assisted synthesis of substituted-benzyltriphenylphosphonium bromides, the general class of compounds was prepared in good to quantitative yields ranging from 87% to 98% under optimized conditions (THF, 60°C, 30 minutes) [1]. While this study does not specifically report the yield for (2-methylbenzyl)triphenylphosphonium bromide, it provides a class-level benchmark for the efficiency of microwave methods in synthesizing structurally analogous Wittig reagents. The high yields achievable under these conditions underscore the practicality of producing the target compound via modern, energy-efficient synthetic routes.

Green Chemistry Microwave Synthesis Phosphonium Salt Preparation

Research Applications & Procurement Scenarios


Stereoselective Wittig Olefination

This compound is the reagent of choice for Wittig reactions requiring a 2-methylbenzylidene ylide. The ortho-methyl substituent can influence the stereochemical outcome (E/Z ratio) of the alkene product, offering a distinct selectivity profile compared to unsubstituted benzyl or para-substituted analogs [1]. It is commonly employed in the synthesis of substituted styrenes and other functionalized alkenes where precise control over double-bond geometry is critical [1][2].

Phase-Transfer Catalysis

As a quaternary phosphonium salt with a computed LogP of 2.49, (2-methylbenzyl)triphenylphosphonium bromide is an effective phase-transfer catalyst for facilitating reactions between water-soluble nucleophiles and organic-soluble electrophiles [1]. The bromide counterion and the lipophilic triphenylphosphonium cation enable efficient anion transport across the phase boundary, which can be leveraged in nucleophilic substitution and alkylation reactions .

Microwave-Assisted Ylide Synthesis

For laboratories equipped with microwave reactors, this compound can be synthesized efficiently from 2-methylbenzyl halides and triphenylphosphine using the microwave-assisted protocol described in class-level studies [3]. The high yields (87-98%) and short reaction times (30 minutes) make this an attractive option for on-demand preparation of the Wittig reagent, reducing lead times and costs associated with commercial procurement [3].

Mitochondrial Targeting Vector Development

Triphenylphosphonium (TPP+) moieties are widely used to conjugate drug molecules for mitochondrial targeting due to their positive charge and lipophilicity [4]. The 2-methylbenzyl-substituted TPP+ cation may offer a modified lipophilicity and steric profile that could influence cellular uptake and mitochondrial localization compared to simpler benzyl derivatives [4][1]. This compound serves as a valuable building block for the synthesis of novel mitochondrial-targeted probes and therapeutics.

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